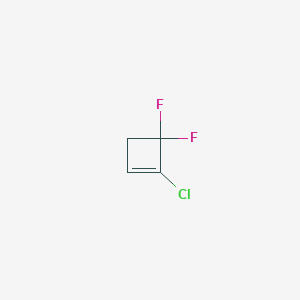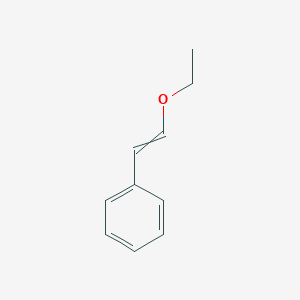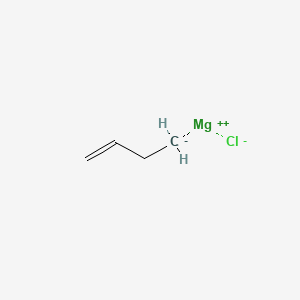
1-Chloro-4,4-difluorocyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,4-difluorocyclobutene is an organofluorine compound with the molecular formula C4H3ClF2. This compound is characterized by a cyclobutene ring substituted with one chlorine and two fluorine atoms. It is a member of the cyclobutene family, which are cyclic hydrocarbons containing a four-membered ring with a double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-difluorocyclobutene can be synthesized through various methods. One common approach involves the reaction of cyclobutene with chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective substitution of hydrogen atoms with chlorine and fluorine.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors allows for the efficient production of this compound with high purity and yield. Safety measures are crucial due to the reactivity of chlorine and fluorine gases.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4,4-difluorocyclobutene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions typically occur under basic conditions.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and iodine can be used. These reactions often require the presence of a catalyst and specific temperature settings.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include 1-hydroxy-4,4-difluorocyclobutene and 1-amino-4,4-difluorocyclobutene.
Addition Reactions: Products include 1-chloro-2,2,4,4-tetrafluorocyclobutane and 1,2-dichloro-4,4-difluorocyclobutane.
Oxidation and Reduction Reactions: Products include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-Chloro-4,4-difluorocyclobutene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can have improved pharmacokinetic properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorine substitution for enhanced activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1-chloro-4,4-difluorocyclobutene exerts its effects depends on the specific reaction or application. In general, the presence of chlorine and fluorine atoms can significantly influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used. For example, in substitution reactions, the chlorine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
Comparison with Similar Compounds
1-Chloro-4,4-difluorocyclobutene can be compared with other similar compounds, such as:
1-Chloro-4-fluorocyclobutene: This compound has one less fluorine atom, which can affect its reactivity and stability.
1-Chloro-4,4-difluorocyclopentene: The presence of an additional carbon atom in the ring can lead to different chemical properties and reactivity.
1-Bromo-4,4-difluorocyclobutene: Substitution of chlorine with bromine can result in different reactivity patterns due to the larger atomic size and different electronegativity of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
107496-55-9 |
|---|---|
Molecular Formula |
C4H3ClF2 |
Molecular Weight |
124.51 g/mol |
IUPAC Name |
1-chloro-4,4-difluorocyclobutene |
InChI |
InChI=1S/C4H3ClF2/c5-3-1-2-4(3,6)7/h1H,2H2 |
InChI Key |
HRZYLXXXLVDQLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C1(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747998.png)
![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11748001.png)


![(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B11748022.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11748029.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748041.png)
![1-[3-(Ethylthio)-2-pyridyl]ethanone](/img/structure/B11748045.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748051.png)


![2-(3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748066.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11748069.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748092.png)
